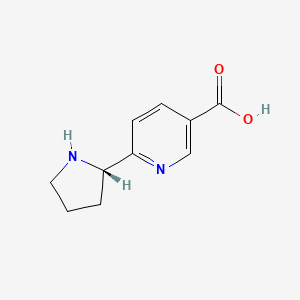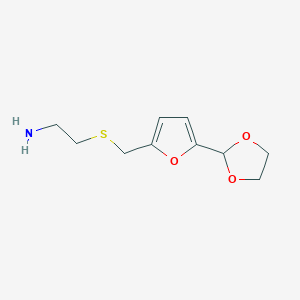
(S)-2-Acetamido-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Acetamido-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of leucine, one of the essential amino acids, and is characterized by the presence of an acetamido group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-5-methylhexanoic acid typically involves the acylation of leucine. One common method is the reaction of leucine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetamido derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where leucine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Acetamido-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Acetamido-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Acetamido-5-methylhexanoic acid involves its incorporation into peptides and proteins. The acetamido group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine: The parent amino acid from which (S)-2-Acetamido-5-methylhexanoic acid is derived.
Isoleucine: Another branched-chain amino acid with similar structural features.
Valine: A branched-chain amino acid that shares some chemical properties with this compound.
Uniqueness
This compound is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to its parent amino acid, leucine. This modification allows it to participate in different chemical reactions and interact with biological molecules in unique ways.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(2S)-2-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
Clé InChI |
DVFFMAIDIFRYDO-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)CC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





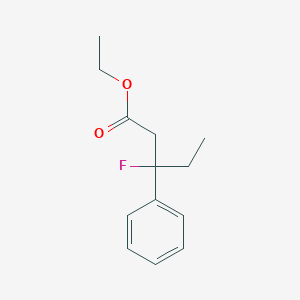
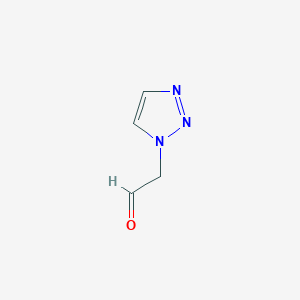

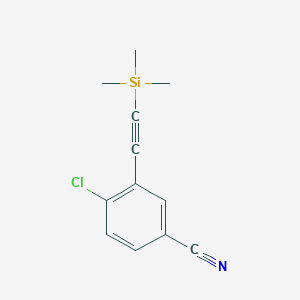

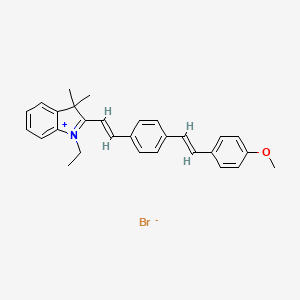

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)

